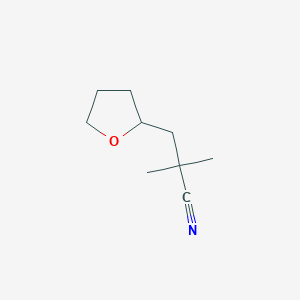

2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(oxolan-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2,7-10)6-8-4-3-5-11-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOPDHVIFGVASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile is a compound of interest due to its potential biological activities. Understanding its biological mechanisms, pharmacokinetics, and effects on various cellular processes is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a nitrile group and an oxolane ring. This structural arrangement influences its reactivity and biological activity. The presence of the oxolane ring may enhance lipophilicity, potentially affecting absorption and distribution within biological systems.

The biological activity of this compound is primarily mediated through interactions with specific enzymes and receptors. Its mechanism can involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Binding : It could bind to specific receptors, modulating signaling pathways that regulate cell growth and differentiation.

Pharmacokinetics

Pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) are essential for understanding the compound's efficacy:

- Absorption : Due to its lipophilic nature, the compound is likely well absorbed in the gastrointestinal tract.

- Distribution : The molecular structure suggests it may distribute widely across tissues.

- Metabolism : Metabolic stability may be enhanced by the presence of the oxolane group, potentially leading to a prolonged half-life.

- Excretion : The compound is expected to be excreted primarily via renal pathways.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism involves modulation of cell cycle progression and induction of apoptosis.

Antimicrobial Effects

Preliminary studies suggest antimicrobial activity against certain bacterial strains. This activity may be attributed to disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Studies

-

Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.

Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 0 100 5 10 75 15 25 50 30 50 20 60 - Animal Model Studies : In vivo studies using murine models of melanoma showed that administration of the compound at a dosage of 5 mg/kg resulted in a significant decrease in tumor size compared to control groups. Histological examination revealed increased necrosis and apoptosis within tumor tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

- 2,2-Dimethyl-3-(oxolan-2-yl)propanenitrile : Contains a propanenitrile backbone with two methyl groups at C2 and an oxolan-2-yl substituent at C3. The oxolane ring introduces steric hindrance and polarity .

- Its molecular weight (256.69 g/mol) is significantly higher due to the aromatic and halogenated groups .

- 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile () : Includes a dioxoisoindoline moiety , enabling strong hydrogen bonding (C–H···O/N interactions) that stabilizes its crystal structure. This contrasts with the target compound’s ether-based oxolane ring .

- 2-Methyl-2-(4-methylnaphthalen-1-yl)propanenitrile () : Substituted with a naphthyl group , imparting aromaticity and bulkiness, which may reduce solubility in polar solvents compared to the oxolane-containing target compound .

Physical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Notable Properties |

|---|---|---|---|---|

| This compound | 151.21 | Oxolane-2-yl, dimethyl | High in polar solvents | Moderate steric hindrance |

| 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | 256.69 | Chlorophenyl, pyridinyl, ketone | Soluble in organic solvents | Aromatic π-stacking capability |

| 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile | 200.20 | Dioxoisoindoline | Moderate in polar solvents | Strong hydrogen bonding |

| 2-Methyl-2-(4-methylnaphthalen-1-yl)propanenitrile | 223.30 | Naphthyl, methyl | Low in polar solvents | High thermal stability |

- Crystallinity : The dioxoisoindoline derivative () exhibits a well-defined crystal lattice stabilized by C–H···O/N interactions, whereas the target compound’s oxolane ring may promote amorphous solid formation due to conformational flexibility .

- Boiling Points: Not explicitly reported, but the oxolane ring’s polarity likely elevates the boiling point compared to non-polar naphthyl analogs .

Research Findings and Data

Table 1: Comparative Analysis of Key Compounds

| Parameter | This compound | 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile |

|---|---|---|---|

| Molecular Formula | C₉H₁₃NO | C₁₄H₉ClN₂O | C₁₁H₈N₂O₂ |

| Molecular Weight (g/mol) | 151.21 | 256.69 | 200.20 |

| Key Functional Groups | Oxolane, nitrile | Chlorophenyl, pyridinyl, ketone, nitrile | Dioxoisoindoline, nitrile |

| Synthetic Yield | Not reported | Not reported | High crystallinity (R-factor = 0.030) |

| Potential Applications | Polymer chemistry, solvents | Pharmaceuticals | Crystal engineering |

Preparation Methods

Preparation of the 2,2-Dimethylpropanenitrile Core

Industrially, pivalonitrile (2,2-dimethylpropanenitrile) is produced by the catalytic reaction of pivalic acid with ammonia in the gas phase using an aluminum oxide catalyst at temperatures between 300–500 °C. This method achieves high yield and purity with near-complete conversion of pivalic acid.

Pivalic acid, the precursor, is commercially available or synthesized industrially from carbon monoxide and isobutene or via oxidation of pinacolone.

Incorporation of the Oxolane Ring

The oxolane ring is introduced via nucleophilic substitution or addition reactions involving oxolane or oxolane derivatives. A common approach involves the reaction of oxolane with nitrile-containing electrophiles or via ring-opening of oxolane derivatives followed by functional group transformations.

A typical synthetic route for related compounds, such as 3-(oxolan-2-yl)propanenitrile, involves the nucleophilic addition of acrylonitrile to oxolane under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures. This strategy can be adapted for the 2,2-dimethyl substituted analogues by using appropriately substituted nitrile precursors.

Detailed Preparation Methodology

Industrial and Continuous Flow Approaches

Industrial production favors continuous flow reactors to optimize reaction efficiency, control temperature precisely, and minimize by-products.

The catalytic gas-phase conversion of pivalic acid to pivalonitrile is scalable and cost-effective, making it suitable for large-scale synthesis of the nitrile core.

The subsequent coupling with oxolane or its derivatives may also be adapted to continuous flow systems to enhance yield and reproducibility.

Research Findings and Reaction Analysis

The nitrile group in this compound is reactive toward reduction (to amines), oxidation (to acids or ketones), and substitution reactions, which are relevant for derivatization and further functionalization.

The oxolane ring provides stereochemical complexity and influences reactivity, requiring mild conditions during synthesis to avoid ring opening or degradation.

Literature and patent data emphasize the importance of selecting appropriate bases and solvents to facilitate nucleophilic addition without compromising the oxolane ring.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Catalytic Gas-Phase Synthesis of Pivalonitrile | Reaction of pivalic acid with ammonia over Al₂O₃ catalyst at 300–500 °C | High yield, industrial scalability, high purity | High temperature may cause side reactions if not controlled |

| Nucleophilic Addition to Oxolane | Base-mediated addition of nitrile electrophiles to oxolane in aprotic solvents | Mild conditions, good selectivity | Requires careful base and solvent choice to protect oxolane |

| Continuous Flow Synthesis | Use of flow reactors for coupling steps | Enhanced control, reproducibility, scalability | Requires specialized equipment |

| Purification | Distillation or chromatography | High purity product | Potential loss of yield during purification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.